2-Bromo-6-chloro-3-propoxybenzoic acid
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Overview
Description
2-Bromo-6-chloro-3-propoxybenzoic acid is an organic compound with the molecular formula C10H10BrClO3 and a molecular weight of 293.54 g/mol . It is a derivative of benzoic acid, characterized by the presence of bromine, chlorine, and propoxy groups on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-chloro-3-propoxybenzoic acid typically involves the bromination and chlorination of a propoxybenzoic acid precursor. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures to ensure selective substitution at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing automated reactors to maintain precise control over reaction conditions. The purity of the final product is ensured through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-chloro-3-propoxybenzoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Bromo-6-chloro-3-propoxybenzoic acid has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-6-chloro-3-propoxybenzoic acid involves its interaction with specific molecular targets, leading to various biochemical effects. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The propoxy group can enhance the compound’s solubility and facilitate its incorporation into larger molecular structures .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-chlorobenzoic acid: Lacks the propoxy group, making it less soluble and potentially less reactive in certain applications.
2-Bromo-5-methoxybenzoic acid: Contains a methoxy group instead of a propoxy group, which can alter its chemical properties and reactivity.
Uniqueness
2-Bromo-6-chloro-3-propoxybenzoic acid is unique due to the presence of the propoxy group, which enhances its solubility and reactivity compared to similar compounds. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific research applications .
Properties
Molecular Formula |
C10H10BrClO3 |
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Molecular Weight |
293.54 g/mol |
IUPAC Name |
2-bromo-6-chloro-3-propoxybenzoic acid |
InChI |
InChI=1S/C10H10BrClO3/c1-2-5-15-7-4-3-6(12)8(9(7)11)10(13)14/h3-4H,2,5H2,1H3,(H,13,14) |
InChI Key |
YLRBEJPIHBLUAC-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C(=C(C=C1)Cl)C(=O)O)Br |
Origin of Product |
United States |
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